An In-depth Technical Guide to 2-chloro-5-(hydroxymethyl)benzenesulfonamide
An In-depth Technical Guide to 2-chloro-5-(hydroxymethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-chloro-5-(hydroxymethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers and scientists working in the field.
Compound Identity and Properties
Molecular Formula: C₇H₈ClNO₃S[1]
Molecular Weight: 221.66 g/mol [1]
2-chloro-5-(hydroxymethyl)benzenesulfonamide belongs to the benzenesulfonamide class of organic compounds. The presence of a sulfonamide group, a chloro substituent, and a hydroxymethyl group on the benzene ring imparts specific chemical properties that make it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₃S | [1] |
| Molecular Weight | 221.66 g/mol | [1] |
| Physical Form | Expected to be a solid | [2] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane and methanol | [3] |
Synthesis and Characterization
The synthesis of 2-chloro-5-(hydroxymethyl)benzenesulfonamide can be approached through a multi-step process, typically starting from a readily available precursor like 2-chloro-5-methylanisole. The general synthetic strategy involves chlorosulfonation followed by amination and subsequent modification of the methyl group to a hydroxymethyl group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
Experimental Protocols
Step 1: Chlorosulfonation of 2-chloro-5-methylanisole
This step is a critical and often exothermic reaction that requires careful temperature control to minimize the formation of isomeric byproducts.[3]
-
Procedure:
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In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 2-chloro-5-methylanisole in a suitable solvent like dichloromethane.
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.
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After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Separate the organic layer, and wash it with cold water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-chloro-5-methylbenzenesulfonyl chloride.[3]
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Step 2: Amination of 2-chloro-5-methylbenzenesulfonyl chloride
The crude sulfonyl chloride is then converted to the corresponding sulfonamide.
-
Procedure:
-
Dissolve the crude 2-chloro-5-methylbenzenesulfonyl chloride in dichloromethane.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add an excess of cold aqueous ammonia (28-30%) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Separate the organic layer and wash it with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-chloro-5-methylbenzenesulfonamide.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]
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Step 3 & 4: Conversion of the Methyl to a Hydroxymethyl Group
The final steps involve the conversion of the methyl group to a hydroxymethyl group. This can be achieved through a two-step process of bromination followed by hydrolysis.
-
Procedure (General):
-
The 2-chloro-5-methylbenzenesulfonamide is first subjected to a free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form 2-chloro-5-(bromomethyl)benzenesulfonamide.
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The resulting bromomethyl compound is then hydrolyzed using an aqueous base to yield the final product, 2-chloro-5-(hydroxymethyl)benzenesulfonamide.
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Characterization
The structure and purity of 2-chloro-5-(hydroxymethyl)benzenesulfonamide would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons, a singlet for the benzylic CH₂ protons, a broad singlet for the sulfonamide NH₂ protons, and a signal for the hydroxyl proton.
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¹³C NMR: Expected signals would correspond to the carbons of the benzene ring, the benzylic carbon, and any other carbon atoms in the molecule.
-
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H and S=O stretching of the sulfonamide group, the O-H stretching of the hydroxyl group, and C-H and C=C stretching of the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Research and Drug Development
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The structural motifs present in 2-chloro-5-(hydroxymethyl)benzenesulfonamide make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
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Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in many enzyme inhibitors. For instance, derivatives of benzenesulfonamide have been investigated as inhibitors of carbonic anhydrase, matrix metalloproteinases, and other enzymes.
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Anticancer Agents: Some sulfonamide-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[4]
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Antimicrobial Agents: The sulfonamide scaffold is a classic feature of sulfa drugs, and novel sulfonamide derivatives continue to be explored for their antimicrobial properties against bacteria and fungi.
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Antihypertensive Agents: Certain benzenesulfonamide derivatives, such as chlorthalidone, are used as antihypertensive drugs.[5]
The hydroxymethyl group on the molecule provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials.
For related compounds like 2-chloro-5-methoxybenzene-1-sulfonamide, the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Conclusion
2-chloro-5-(hydroxymethyl)benzenesulfonamide is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the presence of multiple reactive functional groups make it a versatile building block for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.
References
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical and Applied Chemistry, 10(1), 1-8.
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PubChem. 2-Chloro-5-nitrobenzenesulfonamide. [Link]
- Khan, K. M., et al. (2014). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 131-137.
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Chempharmatech. 2-chloro-5-(hydroxymethyl)benzenesulfonamide. [Link]
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mzCloud. 2-Chlorobezenesulfonamide. [Link]
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ResearchGate. Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. [Link]
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Rajarshi N. Patel, et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][3][6]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.
- Google Patents. Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
- Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42.
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Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
- Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
Sources
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